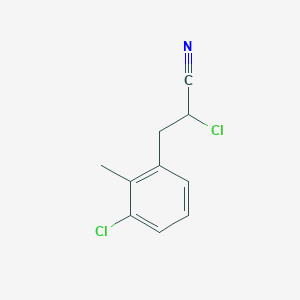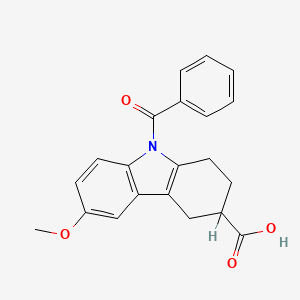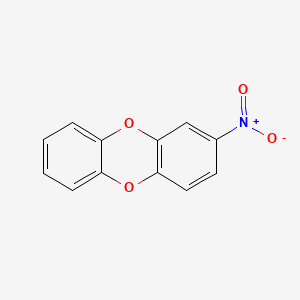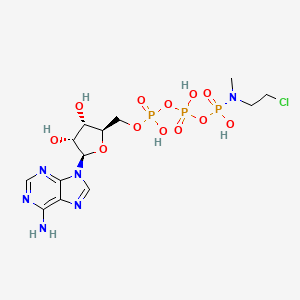
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, hydroxyl, and phosphoryl groups. Its unique configuration and reactivity make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
The synthesis of Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the oxolan ring, followed by the introduction of the purine base and the subsequent addition of phosphoryl groups. Industrial production methods often involve the use of advanced techniques such as chromatography and crystallization to ensure the purity and yield of the final product.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide has a wide range of applications in scientific research. In chemistry, it is used as a reagent for studying reaction mechanisms and developing new synthetic methodologies. In biology, it serves as a probe for investigating cellular processes and enzyme activities. In medicine, this compound is explored for its potential therapeutic effects, particularly in the treatment of certain diseases. Industrially, it is utilized in the production of pharmaceuticals and other high-value chemicals.
Mechanism of Action
The mechanism of action of Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes and receptors, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various biological processes. The precise molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Compared to other similar compounds, Adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide stands out due to its unique combination of functional groups and structural features. Similar compounds include other nucleoside analogs and phosphorylated derivatives, which share some structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions and its diverse applications in scientific research.
Properties
CAS No. |
90906-29-9 |
|---|---|
Molecular Formula |
C13H22ClN6O12P3 |
Molecular Weight |
582.72 g/mol |
IUPAC Name |
[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-N-(2-chloroethyl)-N-methylphosphonamidic acid |
InChI |
InChI=1S/C13H22ClN6O12P3/c1-19(3-2-14)33(23,24)31-35(27,28)32-34(25,26)29-4-7-9(21)10(22)13(30-7)20-6-18-8-11(15)16-5-17-12(8)20/h5-7,9-10,13,21-22H,2-4H2,1H3,(H,23,24)(H,25,26)(H,27,28)(H2,15,16,17)/t7-,9-,10-,13-/m1/s1 |
InChI Key |
AKGHJVKNYSFKIC-QYVSTXNMSA-N |
SMILES |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Isomeric SMILES |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O |
Canonical SMILES |
CN(CCCl)P(=O)(O)OP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O |
Synonyms |
adenosine triphosphate gamma-(N-(2-chloroethyl)-N-methyl)amide ATP gamma-(N-(2-chloroethyl)-N-methyl)amide CMA-ATP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



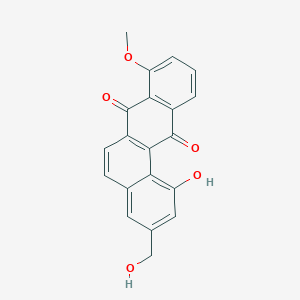
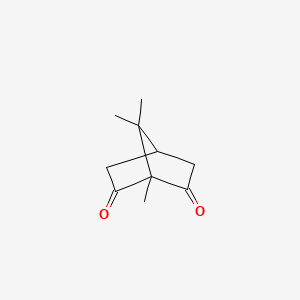
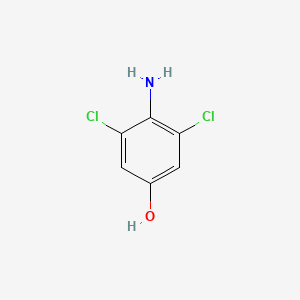
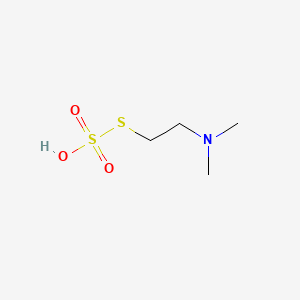
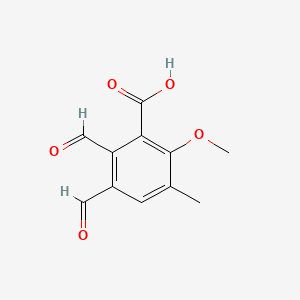

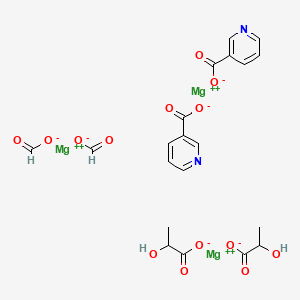


![5-Amino-1-[2-(3-chlorophenyl)-3,4-dimethyl-7-pyrazolo[3,4-d]pyridazinyl]-4-pyrazolecarbonitrile](/img/structure/B1201289.png)
